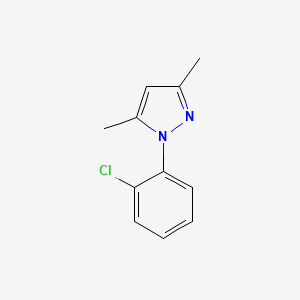

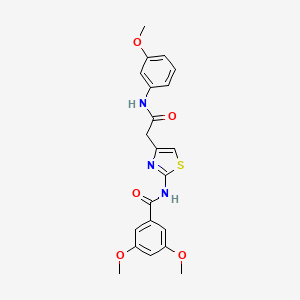

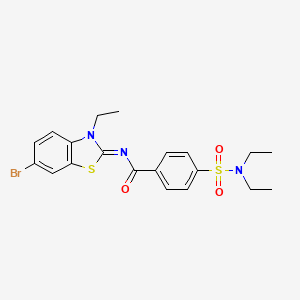

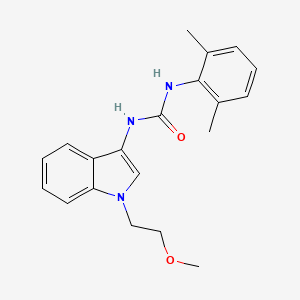

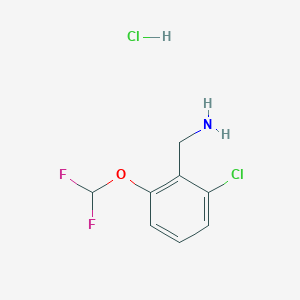

![molecular formula C20H22N2O2S B2900072 N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 900004-98-0](/img/structure/B2900072.png)

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a chemical compound that is part of a class of molecules known as benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . This specific compound has been synthesized and characterized in the context of anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of these compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compounds contain a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties .Mechanism of Action

Target of Action

Similar compounds have been found to interact with the muscarinic 4 (m4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.

Mode of Action

It’s worth noting that similar compounds have been found to act as positive allosteric modulators of the m4 receptor . This means they enhance the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the signal transduction process.

Pharmacokinetics

A similar compound, ml293, has been found to exhibit excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability and can effectively reach its target site of action in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide in lab experiments include its potential therapeutic applications, its ability to modulate various signaling pathways, and its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide. These include:

1. Further studies to fully understand its mechanism of action and potential side effects.

2. Investigation of its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

3. Exploration of its potential as a chemotherapeutic agent for various types of cancer.

4. Investigation of its potential as an anti-viral and anti-bacterial agent.

5. Development of novel derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide involves multiple steps, starting with the reaction of 2-amino-4-methoxy-7-methylbenzothiazole with benzyl bromide to form N-benzyl-2-amino-4-methoxy-7-methylbenzothiazole. This intermediate is then treated with butyryl chloride in the presence of triethylamine to obtain the final product.

Scientific Research Applications

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to possess anti-viral and anti-bacterial properties.

Properties

IUPAC Name |

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBZBTKSSKBKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2900001.png)

![Diethyl 5-[(4-ethylthiadiazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900007.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2900008.png)